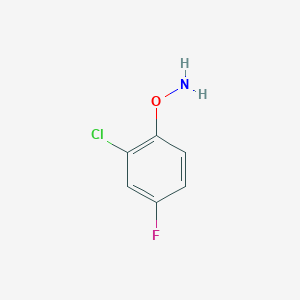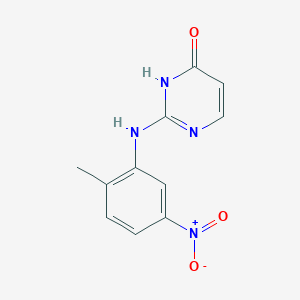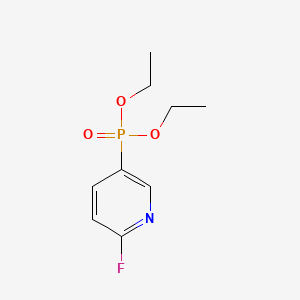![molecular formula C47H61NO14 B13688333 Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate is a complex organic compound with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of the core cyclohexane structure, followed by the sequential addition of various functional groups. Key steps include:
Formation of the Cyclohexane Core: This is achieved through a series of cyclization reactions.
Functional Group Addition: Allyloxycarbonyl groups, hydroxyl groups, and benzyloxy groups are added through nucleophilic substitution and protection-deprotection strategies.
Final Coupling: The final step involves the coupling of the two main fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The allyloxycarbonyl groups can be reduced to form primary alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Common reagents include alkyl halides and strong nucleophiles like NaNH2 (Sodium amide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the allyloxycarbonyl groups would yield primary alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other similar compounds, such as:
- Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Methoxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate
- Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Ethoxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate
These compounds share a similar core structure but differ in the nature of the functional groups attached
Eigenschaften
Molekularformel |
C47H61NO14 |
|---|---|
Molekulargewicht |
864.0 g/mol |
IUPAC-Name |
methyl 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(prop-2-enoxycarbonylamino)oxan-2-yl]oxy-5-ethyl-4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C47H61NO14/c1-5-22-55-47(53)48-37-39(51)38(50)36(25-49)61-45(37)60-35-24-34(44(52)54-4)23-33(6-2)41(35)62-46-43(58-28-32-20-14-9-15-21-32)42(57-27-31-18-12-8-13-19-31)40(29(3)59-46)56-26-30-16-10-7-11-17-30/h5,7-21,29,33-43,45-46,49-51H,1,6,22-28H2,2-4H3,(H,48,53) |
InChI-Schlüssel |
FGAJITWECHCBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CC(C1OC2C(C(C(C(O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)NC(=O)OCC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)
![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)


![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)




